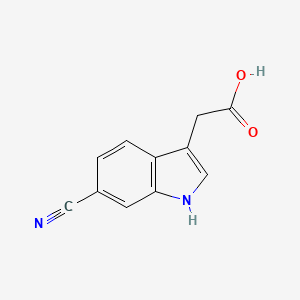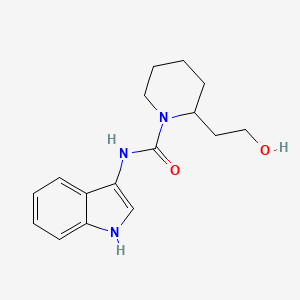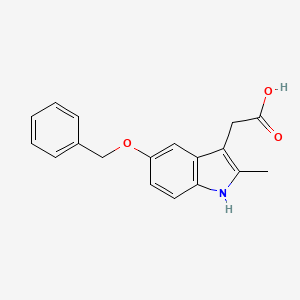
5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one, also known as MPDC, is a pyridazinone derivative that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of monoamine reuptake transporters, such as dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which may have various effects on neuronal activity and behavior. Additionally, 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the activity of protein kinase C, which may contribute to its anticancer effects.
Biochemical and physiological effects:
5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects, including the inhibition of monoamine reuptake transporters, the inhibition of protein kinase C activity, and the induction of apoptosis in cancer cells. In animal studies, 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been shown to have antidepressant-like effects and to improve cognitive function. It has also been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
実験室実験の利点と制限
One of the main advantages of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one for lab experiments is its high potency and selectivity for monoamine reuptake transporters and protein kinase C. This makes it a useful tool for studying the role of these targets in various biological processes. However, the limitations of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one include its low solubility in water and its potential toxicity at high doses. These factors may limit its use in certain experiments and require careful consideration of dosing and administration methods.
将来の方向性
There are several future directions for the study of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one, including the development of new derivatives with improved potency and selectivity, the investigation of its effects on other targets and biological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one and to understand its potential side effects and toxicity in vivo.
合成法
Several methods have been reported for the synthesis of 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one. One of the most commonly used methods involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 5-methoxy-2-(4-methylphenyl)pyridazin-3-one. This compound is then reacted with piperidine-1-carbonyl chloride to obtain 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one. Other methods include the use of different reagents and catalysts, such as triethylamine and acetic anhydride.
科学的研究の応用
5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been shown to have an inhibitory effect on the reuptake of dopamine and norepinephrine, which may have implications for the treatment of depression and other psychiatric disorders. In cancer research, 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer therapy. In drug discovery, 5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
5-methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-6-8-14(9-7-13)21-16(22)12-15(24-2)17(19-21)18(23)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKQKZHLKMQHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)




![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)
![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)
![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)